2,7-Dimethyl-1,3-benzothiazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKFZHFEMWKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1SC(=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,7 Dimethyl 1,3 Benzothiazol 6 Amine and Its Analogues
Modification at the Amine Functionality (C6)
The primary amino group at the C6 position is a versatile handle for further molecular elaboration. It behaves as a typical aromatic amine, undergoing a range of nucleophilic reactions.
Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to introduce various functional groups.
Alkylation: N-alkylation can be achieved with alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). For instance, reacting 2-amino-6-substituted-1,3-benzothiazoles with aldehydes like N,N-dimethylaminobenzaldehyde has been reported to produce the corresponding imino derivatives in good yields. researchgate.net
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction), providing access to a broad scope of derivatives.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) provides a route to introduce substituents directly onto the benzene portion of the benzothiazole (B30560) ring. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the existing substituents.
In 2,7-Dimethyl-1,3-benzothiazol-6-amine, the ring is highly activated towards EAS due to the presence of three electron-donating groups:
-NH₂ (at C6): A powerful activating, ortho-, para-directing group.
-CH₃ (at C7): A moderately activating, ortho-, para-directing group.
Thiazole (B1198619) Ring: The fused thiazole ring itself is generally considered deactivating towards electrophilic attack on the benzene ring.
The directing effects of the C6-amino and C7-methyl groups are synergistic, strongly directing incoming electrophiles to the C5 position. The C4 position is sterically hindered by the peri-relationship with the C5 substituent and the fused thiazole ring. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur predominantly at the C5 position. The mechanism proceeds via the standard EAS pathway: attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Reactions at the Thiazole Ring (C2)
Direct C2-H functionalization allows for the introduction of aryl or alkyl groups. Photoinduced sulfanylation using aryl(hetaryl) electrophiles and elemental sulfur can yield 2-(arylthio)benzothiazoles. mdpi.com Another approach involves the use of phosphines to activate the C2 position, followed by reaction with thiols. mdpi.com
Furthermore, the C2 position can be acylated. A method utilizing [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and potassium hydroxide (B78521) (KOH) facilitates a direct ring-opening C2-arylacylation reaction with aryl methyl ketones. researchgate.net The reaction of 2-aminothiophenols with acid chlorides or anhydrides in the presence of a basic heterogeneous catalyst like KF·Al2O3 is another effective method for producing C2-substituted benzothiazoles under mild conditions. nih.gov This catalyst has the advantage of being recyclable up to ten times without significant loss of activity. nih.gov
The following table summarizes various reactions occurring at the C2 position of the benzothiazole ring.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| Sulfanylation | Aryl(hetaryl) electrophiles, Elemental Sulfur | Copper(I) thiophene-2-carboxylate (B1233283) (CuTc), Photoinduced | 2-(Arylthio)benzothiazoles |
| Thiolation | Phosphines, Thiols | Sodium hydride, Mild conditions | 2-(Arylthio)benzothiazoles |
| Arylacylation | Aryl methyl ketones | [Bis(trifluoroacetoxy)iodo]benzene (PIFA)/KOH | C2-Arylacylated benzothiazoles |
| Acylation | Acid chlorides or anhydrides | KF·Al2O3 (Basic heterogeneous catalyst) | 2-Acylbenzothiazoles |
| Condensation | Aliphatic/Aromatic alcohols | Visible light, Photocatalyst | 2-Substituted benzothiazoles |
| Condensation | Aromatic or heteroaromatic ketones | CuBr2 (Oxidant), Ethanol (B145695) reflux | 2-Acylbenzothiazoles |
Regioselective Synthesis of Substituted Benzothiazoles
Regioselectivity, the control over the position of chemical bond formation, is critical in synthesizing specifically substituted benzothiazoles. The final substitution pattern is often dictated by the substituents on the starting materials.
One powerful strategy involves the intramolecular cyclization of pre-functionalized precursors. For example, N-arylthioureas can undergo RuCl3-catalyzed intramolecular oxidative coupling to yield 2-aminobenzothiazoles. mdpi.com The stereoelectronic effects of substituents on the meta-position of the N-arylthiourea direct the regioselective outcome of the reaction. organic-chemistry.org Similarly, Pd(OAc)2 can catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. mdpi.com
Another advanced method is regioselective C–H functionalization. Iridium-catalyzed C–H borylation of the benzothiadiazole core allows for the creation of versatile borylated intermediates, which can then be further functionalized at specific positions (C4, C5, C6, and C7). nih.gov A metal-free, cascade reaction involving the fission of a carbon-fluorine bond coupled with C-S bond formation provides a practical and atom-economical route for the regioselective synthesis of substituted benzothiazoles via an SNAr mechanism. thieme-connect.com
| Method | Precursors | Catalyst/Conditions | Key Feature |
| Intramolecular Oxidative Coupling | N-arylthioureas | RuCl3 | Regioselectivity dictated by substituents on the aryl ring. mdpi.com |
| Intramolecular Oxidative Cyclization | N-aryl-N′,N′-dialkylthioureas | Pd(OAc)2 | Forms 2-(dialkylamino)benzothiazoles. mdpi.com |
| Regioselective C-H Borylation | 2,1,3-Benzothiadiazole (B189464) | Iridium catalyst | Access to versatile boryl intermediates for further functionalization. nih.gov |
| Metal-Free Cascade Reaction | 2-Fluoroanilines, Benzoyl chlorides | Lawesson's reagent, Microwave or thermal | Atom-economical, regioselective C-S bond formation. thieme-connect.com |
Green Chemistry Approaches in Benzothiazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. airo.co.in In recent years, significant efforts have been made to develop environmentally benign synthetic routes for benzothiazoles. bohrium.com
Key green strategies include:
Use of Green Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with safer alternatives such as water or ethanol is a primary focus. airo.co.in
Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation can significantly reduce reaction times and energy consumption by providing uniform and rapid heating. airo.co.inresearchgate.net
Eco-Friendly Catalysts: The development and use of recyclable and non-toxic catalysts are crucial. airo.co.in Examples include commercial laccases, tin pyrophosphate (SnP2O7), and nano-Fe3O4. nih.govmdpi.com SnP2O7, for example, has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, achieving high yields in very short reaction times. nih.gov
One-Pot Reactions: Combining multiple reaction steps into a single procedure, known as a one-pot reaction, improves atom economy, simplifies experimental setup, and reduces waste. mdpi.com A ferromagnetic catalyst (Cu(0)–Fe3O4@SiO2/NH2cel) has been used for a one-pot, three-component synthesis of C-2-substituted benzothiazoles in water. nih.gov
The condensation of 2-aminobenzenethiol with aldehydes is a major route where green chemistry has been applied. bohrium.com Various catalysts and conditions have been explored, such as using ammonium (B1175870) chloride (NH4Cl), which activates the aldehyde via hydrogen bonding, promoting a high-yield reaction in a methanol-water mixture at room temperature. nih.gov Visible-light photoredox catalysis represents another green approach, using light as the driving force and molecular oxygen as the terminal oxidant, with water being the only byproduct. organic-chemistry.org These methods offer advantages like mild reaction conditions, high yields, and broad substrate scopes, contributing to more sustainable industrial preparation of benzothiazole compounds. bohrium.com
| Green Approach | Example Catalyst/Condition | Substrates | Advantages |
| Ultrasound Irradiation | Ammonium acetate (B1210297), Ethanol | 2-Aminobenzothiazole (B30445), Aldehydes, Active methylene (B1212753) compounds | One-pot fusion, efficient. bohrium.com |
| Recyclable Heterogeneous Catalyst | SnP2O7 | 2-Aminothiophenol, Aromatic aldehydes | High yields (87–95%), short reaction times (8–35 min), catalyst reusable. nih.gov |
| Mild Catalyst in Green Solvent | NH4Cl, Methanol-water | 2-Aminothiophenol, Benzaldehyde | Room temperature, high yield, recyclable catalyst. nih.gov |
| Photoredox Catalysis | Visible light | Thioanilides | Metal-free, uses O2 as oxidant, water as byproduct. organic-chemistry.org |
| Ferromagnetic Catalyst | Cu(0)–Fe3O4@SiO2/NH2cel, Water | 2-Iodoaniline, Aldehydes, Thiourea | One-pot, three-component reaction, catalyst easily retrieved. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2,7 Dimethyl 1,3 Benzothiazol 6 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Detailed Chemical Shift Assignments and Coupling Constant Analysis
For 2,7-Dimethyl-1,3-benzothiazol-6-amine, ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The chemical shifts (δ) would indicate their electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.0-8.0 ppm). The protons of the methyl group at position 2 would have a different chemical shift from the methyl group at position 7 due to their different locations on the benzothiazole (B30560) ring system. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. Spin-spin coupling between adjacent non-equivalent protons would result in splitting of signals, and the coupling constants (J values) would provide information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum would show separate signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring, the C=N carbon of the thiazole (B1198619) ring, and the methyl carbons would all be distinct. For example, the carbon attached to the nitrogen (C2) would likely be significantly downfield.
A hypothetical data table for the expected NMR signals is presented below. Note: This is a generalized representation and not actual data.
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H-¹H Coupling Constants (J, Hz) |
| H4 | Aromatic region | C4 (Aromatic region) | J(H4,H5) |
| H5 | Aromatic region | C5 (Aromatic region) | J(H5,H4) |
| NH₂ | Variable, broad | - | - |
| 2-CH₃ | Alkyl region | C-CH₃ (Alkyl region) | - |
| 7-CH₃ | Alkyl region | C-CH₃ (Alkyl region) | - |
| C2 | - | Thiazole region | - |
| C3a | - | Aromatic/Thiazole fusion | - |
| C6 | - | Aromatic region (attached to N) | - |
| C7 | - | Aromatic region (attached to C) | - |
| C7a | - | Aromatic/Thiazole fusion | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation
To unambiguously assign the ¹H and ¹³C signals and confirm the structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would show correlations between protons and the carbons they are directly attached to, allowing for the definitive assignment of carbon signals based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. This would be particularly useful in confirming the spatial proximity of the methyl groups to their neighboring aromatic protons.
Solvent Effects on NMR Spectral Characteristics
The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the amine protons. Running NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) would demonstrate these effects. For instance, in a hydrogen-bond accepting solvent like DMSO-d₆, the NH₂ proton signals would likely be sharper and shifted further downfield compared to a less polar solvent like CDCl₃. rsc.org
Vibrational Spectroscopy Analysis (FT-IR, Raman)
FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule, serving as a molecular fingerprint.
Identification of Characteristic Functional Group Vibrations
The vibrational spectra of this compound would exhibit characteristic absorption bands.
N-H Stretching: The amine group would show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring would be expected in the region of 1600-1650 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bond of the amine group would likely appear in the 1250-1350 cm⁻¹ range.
C-S Stretching: The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.
A hypothetical data table for the expected vibrational frequencies is presented below. Note: This is a generalized representation and not actual data.
| Functional Group | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| N-H (amine) stretch | 3450 (asym), 3350 (sym) | Weak |
| Aromatic C-H stretch | 3050 | Strong |
| Aliphatic C-H stretch | 2950, 2870 | Moderate |
| C=N (thiazole) stretch | 1640 | Strong |
| Aromatic C=C stretch | 1600, 1500, 1450 | Strong |
| CH₃ bend | 1460, 1380 | Moderate |
| C-N (amine) stretch | 1300 | Moderate |
| C-S stretch | 700 | Weak |
Conformational Analysis via Vibrational Modes
While the benzothiazole ring system is largely planar, the orientation of the amino group and the methyl groups could be subject to some conformational flexibility. Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), could potentially provide insights into the preferred conformation of the molecule. However, without experimental data and computational modeling, a detailed conformational analysis is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The interaction of this compound with ultraviolet and visible light provides critical information about its electronic structure and potential as a chromophore and fluorophore. The inherent photophysical properties are dictated by the benzothiazole core, which is further modulated by the electron-donating amino and methyl substituents.
Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of benzothiazole derivatives is characterized by electronic transitions within the aromatic system. For this compound, the spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The fused benzene (B151609) and thiazole rings form a conjugated system, and the presence of substituents significantly influences the energy of these transitions.
The amino group at the 6-position and the methyl groups at the 2- and 7-positions are electron-donating groups. These substituents increase the electron density of the benzothiazole system, which generally leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiazole. The amino group, in particular, has a strong influence due to the lone pair of electrons on the nitrogen atom, which can extend the conjugation through resonance. This effect is known to shift the longest wavelength transition to higher values. researchgate.net
Studies on similarly substituted benzothiazoles show absorption peaks typically in the UV-A and near-UV regions. For instance, related benzothiazole derivatives exhibit strong absorption bands around 330–340 nm. researchgate.net The electronic transitions are sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the n → π* transitions can be affected, often resulting in a hypsochromic (blue) shift.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (log ε) | Notes |
|---|---|---|---|
| π → π* | ~330 - 360 | > 3 | Corresponds to the main absorption band from the conjugated aromatic system. |
Fluorescence and Luminescence Characteristics of this compound Derivatives
Many benzothiazole derivatives are known for their fluorescent properties, making them useful in various applications, including as fluorescent probes. The fluorescence of these compounds is highly dependent on their molecular structure and environment. For derivatives of this compound, the emission properties are largely governed by the nature of the substituents on the core structure.
A significant phenomenon observed in amino- and hydroxyl-substituted benzothiazoles is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.gov This process involves the transfer of a proton from the substituent (e.g., the amino group) to the nitrogen atom of the thiazole ring in the excited state. researchgate.net ESIPT leads to the formation of a transient tautomer which then fluoresces, typically resulting in a large Stokes shift (a significant difference between the absorption and emission maxima). This process can result in dual-band emission in some cases. mdpi.com
The introduction of various functional groups to the amino moiety or the benzothiazole ring can be used to tune the luminescence. Electron-withdrawing groups attached to the amine, for example, can enhance the ESIPT process and modify the emission wavelength and quantum yield. mdpi.com The fluorescence is also sensitive to the solvent polarity and viscosity. In aggregated states or solid matrices, phenomena like Aggregation-Induced Emission (AIE) can occur, where the fluorescence intensity is enhanced due to the restriction of intramolecular rotations. mdpi.comresearchgate.net
Table 2: General Fluorescence Characteristics of Substituted Benzothiazole Derivatives
| Derivative Type | Emission Wavelength Range (nm) | Stokes Shift | Key Features |
|---|---|---|---|
| Amino-substituted | 380 - 450 | Moderate | Standard fluorescence from the locally excited state. researchgate.net |
| ESIPT-capable (e.g., acylated amino) | 450 - 600 | Large | Dual or single emission from the tautomeric form, highly sensitive to environment. researchgate.net |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound, under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would undergo a series of characteristic fragmentation reactions.
The fragmentation pathway can be predicted based on the known behavior of benzimidazoles and benzothiazoles. journalijdr.com The primary fragmentation steps would likely involve the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals.
A plausible fragmentation pathway for this compound would begin with the molecular ion. Key fragmentation steps include:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to an [M-15]⁺ ion.
Cleavage of the thiazole ring: The heterocyclic ring can open and fragment. A characteristic loss for benzothiazoles is the elimination of HCN, which would lead to a significant fragment ion.
Retro-Diels-Alder (RDA) reaction: The thiazole ring might undergo an RDA-type cleavage, leading to the expulsion of a small molecule.
Loss of the amino group: The C-N bond at the 6-position could cleave, though this is generally less favorable without rearrangement.
The study of related heterocyclic systems shows that the initial loss of a stable molecule like N₂ is a primary pathway for some triazole isomers, which can sometimes be formed through gas-phase rearrangements. nih.gov While not a direct pathway for benzothiazole, it highlights the complex rearrangements that can occur. The fragmentation of the molecular ion often involves ring expansion and contraction to form more stable ionic species. arkat-usa.org
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Proposed) | Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 192.08 | [C₁₀H₁₂N₂S]⁺ | Molecular Ion ([M]⁺) |
| 177.06 | [C₉H₉N₂S]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 165.06 | [C₉H₇NS]⁺ | Loss of ammonia (B1221849) (NH₃) from the [M-CH₃]⁺ ion. |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.
Determination of Molecular Conformation and Geometry
Based on crystallographic data from similar compounds like 1,3-benzothiazol-2-amine and its derivatives, the benzothiazole fused ring system of this compound is expected to be essentially planar. nih.govnih.govresearchgate.net The constituent benzene and thiazole rings will be coplanar to maximize aromatic stabilization.
The substituents—the amino group and the two methyl groups—will be attached to this planar core. The C-N bond of the amino group and the C-C bonds of the methyl groups will lie in or very close to the plane of the benzothiazole ring system. For example, in 6-Methoxy-1,3-benzothiazol-2-amine, the molecule is almost perfectly planar. researchgate.net The geometry around the exocyclic amino nitrogen is expected to be trigonal planar or very slightly pyramidal.
Table 4: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| Dihedral angle between benzene and thiazole rings | < 5° | Data from related benzothiazole structures. nih.gov |
| C-S bond lengths | ~1.74 - 1.76 Å | Typical for benzothiazole rings. nih.gov |
| C=N bond length (thiazole) | ~1.31 - 1.33 Å | Typical for benzothiazole rings. nih.gov |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)
The solid-state packing of this compound will be dominated by intermolecular hydrogen bonds, primarily involving the amino group. The amino group (–NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.
Crystal structures of related aminobenzothiazoles consistently show the formation of strong N-H···N hydrogen bonds. nih.govresearchgate.net A very common and stable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···N hydrogen bonds, creating an R²₂(8) graph-set motif. nih.govresearchgate.net
These dimers can then be further linked into more extended structures, such as chains or sheets, through other weaker interactions. These can include:
Additional hydrogen bonds if other suitable functional groups are present.
π-π stacking interactions between the planar benzothiazole ring systems of adjacent molecules.
C-H···π interactions involving the methyl groups and the aromatic rings.
Weak C-H···S interactions.
The interplay of these forces dictates the final crystal packing, influencing properties like melting point, solubility, and polymorphism. The presence of the methyl groups may introduce steric effects that influence the packing arrangement compared to unsubstituted aminobenzothiazoles.
Table 5: Predicted Hydrogen Bonding and Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif |
|---|---|---|---|---|
| Strong Hydrogen Bond | Amino N-H | Thiazole N | N···N ≈ 2.9 - 3.1 | Centrosymmetric Dimers (R²₂(8)). nih.gov |
| π-π Stacking | Benzothiazole Ring | Benzothiazole Ring | Interplanar distance ≈ 3.4 - 3.8 | Stacked columns or layers. |
Polymorphism and Co-crystallization Studies
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in pharmaceutical and materials science. The different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application and efficacy.
While direct studies on this compound are not presently available, the broader class of benzothiazole derivatives has been the subject of such investigations. For instance, research on related compounds has demonstrated the formation of different polymorphs and co-crystals. These studies often employ techniques such as single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of atoms and molecules. For example, studies on other benzothiazole derivatives have revealed the formation of co-crystals through hydrogen bonding and π–π stacking interactions with other molecules. mdpi.comresearchgate.netresearchgate.net Similarly, investigations into other substituted benzothiazoles have identified different polymorphic forms, each with unique crystal packing and intermolecular interactions. researchgate.net
The study of polymorphism and co-crystallization in benzothiazole compounds is an active area of research. The insights gained from these studies are valuable for understanding structure-property relationships and for the rational design of new materials with desired characteristics. Future research into the solid-state chemistry of this compound would be beneficial to fully characterize its properties and potential applications. Such studies would typically involve screening for different crystalline forms under various crystallization conditions and characterizing them using techniques like X-ray diffraction, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.
Computational and Theoretical Investigations of 2,7 Dimethyl 1,3 Benzothiazol 6 Amine
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the electronic structure and properties of molecules from first principles. scirp.org These calculations solve approximations of the Schrödinger equation to determine the electron density and, from it, various molecular properties. A typical study would employ a functional, such as B3LYP, and a basis set, like 6-31+G(d,p), to perform geometry optimization and subsequent property calculations. scirp.orgscirp.org
Electronic Structure Properties (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller gap generally suggests a more reactive molecule. scirp.org These values are fundamental outputs of DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a color-coded map where red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas are neutral. MEP maps are valuable for predicting reactive sites for intermolecular interactions. scirp.orgscirp.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the charge transfer and hyperconjugative interactions within a molecule. scirp.org It provides a localized picture of bonding, identifying lone pairs and bond orbitals and quantifying the stabilization energies associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. This analysis offers deep insights into bonding, charge distribution, and intramolecular interactions that contribute to molecular stability.
Vibrational Frequency Calculations and Spectral Simulations
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can find the frequencies corresponding to the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This analysis helps in the assignment of experimental spectral bands to specific molecular motions.
Theoretical NMR Chemical Shift Predictions
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to predict the chemical shifts that would be observed in an experimental NMR spectrum, aiding in structure elucidation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. acs.org An MD simulation would involve placing the 2,7-Dimethyl-1,3-benzothiazol-6-amine molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for the system. This allows for the study of conformational changes, interactions with solvent molecules, and the dynamic behavior of the compound, which is particularly useful for understanding its behavior in a biological or material context. acs.orgugm.ac.id
While these theoretical methods are frequently applied to novel compounds, specific published data, including data tables and detailed research findings for this compound, could not be located.
Conformational Flexibility and Tautomerism
Detailed studies on the conformational flexibility and potential tautomeric forms of this compound are not specifically documented. For the broader class of 2-aminobenzothiazoles, the exocyclic amino group can theoretically exist in equilibrium with its imino tautomer. The preferred form is largely influenced by the electronic nature of substituents on the benzothiazole (B30560) ring and the surrounding solvent environment. The presence of dimethyl groups at positions 2 and 7 would be expected to influence the electronic distribution and steric hindrance around the molecule, thereby affecting its preferred three-dimensional shape and the energetics of tautomeric conversion. However, without specific computational studies, any description of the conformational landscape or tautomeric equilibrium of this compound remains speculative.
Solvation Effects and Intermolecular Interactions
Similarly, specific research detailing the solvation effects and intermolecular interactions of this compound is not available. Generally, for related benzothiazole derivatives, intermolecular forces such as hydrogen bonding (involving the amine group and the thiazole (B1198619) nitrogen) and π-π stacking (between the aromatic rings) are crucial in determining their solid-state packing and solution-phase behavior. researchgate.net The nature and strength of these interactions are highly dependent on the specific substitution pattern. The methyl groups and the amino group in this compound would dictate its polarity and capacity for hydrogen bonding, thus influencing its solubility in various solvents and its ability to interact with other molecules.
Reactivity Predictions and Mechanistic Studies
While the synthesis of various benzothiazole derivatives is well-documented, specific mechanistic studies and reactivity predictions for this compound are absent from the literature. Reactivity in benzothiazoles is often centered around the electrophilic and nucleophilic character of the heterocyclic ring system, which is modulated by its substituents. The amino group at position 6 is a key site for reactions such as acylation, alkylation, and diazotization, which are common pathways to functionalize the benzothiazole core for various applications.
Reaction Pathway Exploration and Transition State Analysis
No dedicated reaction pathway explorations or transition state analyses for reactions involving this compound have been published. Such computational studies are vital for understanding reaction mechanisms, predicting product formation, and optimizing synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, linking the structural or property descriptors of compounds to their biological activities. Numerous QSAR studies have been conducted on various series of benzothiazole derivatives to elucidate the key molecular features driving their therapeutic effects. nih.govacs.org These studies often highlight the importance of hydrophobicity, electronic properties, and steric factors in determining the potency and selectivity of these compounds.
However, no QSAR studies have been found that specifically include this compound in their dataset. While general QSAR models for benzothiazoles exist, their applicability to this specific compound would require experimental validation.
Ligand-Target Interactions
The interaction of benzothiazole derivatives with various biological targets, such as enzymes and receptors, has been a fertile area of research. nih.govnih.gov Molecular docking and other computational techniques are frequently used to predict and analyze these interactions at the molecular level. For instance, studies on related compounds have explored their binding to enzymes like acetylcholinesterase and monoamine oxidase, which are relevant to Alzheimer's disease, as well as various kinases implicated in cancer. nih.govnih.govnih.gov These interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues in the target's active site. The specific substitution pattern of this compound would undoubtedly define its unique interaction profile with any given biological target, but dedicated studies are currently lacking.
Reactivity and Chemical Transformations of 2,7 Dimethyl 1,3 Benzothiazol 6 Amine
Oxidation Reactions
The presence of multiple oxidizable centers—the sulfur and nitrogen heteroatoms of the thiazole (B1198619) ring and the exocyclic amino group—allows for a range of oxidation reactions.
The electrochemical oxidation of benzothiazole (B30560) derivatives has been studied using techniques like cyclic voltammetry. nih.govorganic-chemistry.org For analogous compounds such as 2-mercapto-5-phenylammino-1,3,4-thiadiazole, voltammetric studies show an irreversible oxidation process. researchgate.net The oxidation typically occurs at the sulfur or nitrogen atoms. The process for 2,7-Dimethyl-1,3-benzothiazol-6-amine would likely involve an initial single-electron transfer (SET) at the anode to form a radical cation intermediate. acs.org This is followed by subsequent deprotonation and further electron loss to yield the final oxidized products. acs.org
The selective oxidation of the sulfur and nitrogen atoms in the benzothiazole ring can be achieved using specific oxidizing agents. The sulfur atom in the thiazole ring is susceptible to oxidation, a common reaction for organic sulfides. organic-chemistry.org Mild oxidizing agents, such as hydrogen peroxide or urea-hydrogen peroxide, can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167) without affecting other parts of the molecule. organic-chemistry.org Further oxidation with stronger agents can lead to the corresponding sulfone.
The oxidation of the nitrogen atoms in the heterocyclic ring or the exocyclic amine can lead to the formation of N-oxides. msu.edu However, the sulfur atom is generally more nucleophilic and thus more readily oxidized than the nitrogen atoms in the thiazole system. msu.edu The specific conditions and choice of oxidant would determine the selectivity of the oxidation reaction. For instance, in gold(I)-thiolate complexes, it is the sulfur atom that undergoes oxidation rather than the metal center. umaine.edu
Reduction Reactions
The benzothiazole ring system is generally stable under various reduction conditions, particularly catalytic hydrogenation. This stability is demonstrated in the synthesis of substituted 2-aminobenzothiazoles where a nitro group on the benzene (B151609) ring is reduced to an amine using catalytic hydrogenation, leaving the benzothiazole core intact. core.ac.uk Standard hydrogenation catalysts such as Palladium on carbon (Pd/C) are effective for such transformations. This suggests that functional groups attached to the this compound core could be selectively reduced without affecting the heterocyclic ring structure under similar conditions. Reduction of the thiazole ring itself would require more forcing conditions.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of this compound makes it amenable to both electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution: The benzene ring of the molecule is activated towards electrophilic aromatic substitution by the strong electron-donating amino group at position 6 and the methyl group at position 7. These groups direct incoming electrophiles primarily to the ortho and para positions. Therefore, electrophilic attack (e.g., nitration, halogenation) would be expected to occur at position 5. Direct nitration of 2-aminobenzothiazole (B30445) is known to be unselective, but protecting the amino group as an amide allows for regioselective nitration at the 6-position. google.com A similar strategy could be employed for the target molecule to control substitution patterns. The Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas with bromine to form 2-aminobenzothiazoles, is a classic example of an electrophilic reaction pathway. acs.orggoogle.com
Nucleophilic Substitution: The primary amino group at position 6 and the exocyclic amino group at position 2 are nucleophilic centers. The exocyclic 2-amino group, in particular, can undergo various reactions such as acylation. nih.govnih.gov However, nucleophilic substitution reactions involving the displacement of groups from the benzothiazole ring can be challenging and may require high temperatures or specific catalysts. acs.orgnih.gov For example, synthesizing certain derivatives via nucleophilic substitution on a 2-chloroacetyl-aminobenzothiazole precursor required neat fusion at high temperatures due to the weak nucleophilicity of the incoming amines. acs.orgnih.gov
Cycloaddition Reactions and Heterocyclic Ring Transformations
The 2-aminobenzothiazole framework is a valuable building block in the synthesis of more complex fused heterocyclic systems through cycloaddition and condensation reactions. nih.govrsc.org The endocyclic nitrogen and the exocyclic amino group can react with bis-electrophilic reagents to construct new rings. nih.govrsc.org
A notable example is the [3+2] cycloaddition reaction between 2-benzothiazolamines and nonstabilized azomethine ylides, which yields functionalized 1,3,5-trisubstituted imidazolidine (B613845) derivatives with high regioselectivity and in high yields. google.com Other cycloaddition reactions, such as those with dimethyl acetylenedicarboxylate (B1228247) (DMAD), have been reported for related 1,3-benzothiazine systems, leading to new heterocyclic ring systems. rsc.org These reactions highlight the potential of this compound to serve as a synthon for constructing diverse and complex molecular architectures.
Applications in Advanced Materials Science and Technology Non Clinical
Fluorescent Probes and Bioimaging Agents (Non-Clinical)
Benzothiazole (B30560) derivatives are renowned for their fluorescent properties, making them ideal candidates for fluorescent probes and non-clinical bioimaging agents. mdpi.commdpi.com The fluorescence in these molecules often arises from processes like Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), particularly in derivatives with hydroxyl, sulfhydryl, or amino groups in the 2'-position of a phenyl substituent. mdpi.com While direct studies on 2,7-Dimethyl-1,3-benzothiazol-6-amine are not prevalent, the inherent fluorescence of the benzothiazole core suggests its potential. For instance, various 2-(2′-aminophenyl)benzothiazole derivatives have been successfully employed as sensors for a range of cations and anions and for bioimaging purposes. mdpi.com
A study on a biphenyl-based benzothiazole derivative demonstrated its capability as a ratiometric and colorimetric sensor for detecting biologically significant metal ions like Zn2+, Cu2+, and Ni2+. nih.gov This sensor exhibited a noticeable color change and a "turn-on" fluorescence response for Zn2+, highlighting the sensitivity of the benzothiazole structure to its chemical environment. nih.gov The application of this derivative in the cellular imaging of Zn2+ in live cells further underscores the potential of such compounds in non-clinical bioimaging. nih.gov Given that this compound possesses the core benzothiazole structure with an amino group, it is plausible that it could be functionalized to create novel fluorescent probes.
Table 1: Sensing Capabilities of a Benzothiazole-Based Chemosensor
| Analyte | Detection Method | Observable Change | Detection Limit |
| Zn2+ | Ratiometric & Colorimetric | Colorless to Yellow, Turn-on Fluorescence | 0.25 ppm |
| Cu2+ | Colorimetric | Colorless to Yellow, Turn-off Fluorescence | 0.34 ppm |
| Ni2+ | Colorimetric | Colorless to Yellow, Turn-off Fluorescence | 0.30 ppm |
| Data derived from a study on a biphenyl-based benzothiazole chemosensor. nih.gov |
Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)
The electron-withdrawing nature of the benzothiazole unit makes its derivatives highly suitable for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). researchgate.netsciengine.com In the context of OLEDs, 2,1,3-benzothiadiazole (B189464) (BT) and its derivatives are recognized as important acceptor units in the construction of photoluminescent compounds. researchgate.net The incorporation of the BT core into molecular structures generally enhances the electronic properties of the resulting organic materials. researchgate.net
Table 2: Performance of Benzothiazole-Containing Dyes in DSSCs
| Dye | Linker | Overall Conversion Efficiency (η) | Key Feature |
| Z1 | Benzene (B151609) | Not specified as highest | Enhanced molar extinction coefficient |
| Z2 | Thiophene | 4.16% | Best overall efficiency in the study |
| Z3 | Furan | Not specified as highest | Enhanced molar extinction coefficient |
| Data from a study on triphenylamine-based D-A-π-A dyes for DSSCs. sciengine.com |
Advanced Polymeric Materials and Composites
The versatility of sulfur chemistry lends itself to the creation of advanced polymeric materials. Polysulfide polymers, for example, are known for their excellent adhesion and resistance to solvents and UV radiation. mdpi.com While direct polymerization of this compound is not documented, its amine functionality presents a reactive site for incorporation into various polymer backbones, potentially imparting the desirable properties of the benzothiazole ring to the bulk material.
The development of polysulfide nanocomposites, where fillers like reduced graphene oxide (rGO) are introduced into a polysulfide matrix, has shown improvements in thermal stability and mechanical properties. mdpi.com The amorphous nature of polysulfide rubbers can be influenced by the sulfur content, which affects the crystallinity of the polymer. mdpi.com By incorporating a benzothiazole derivative like this compound into a polymer composite, it may be possible to tailor the material's properties for specific applications, such as self-healing materials or coatings with high refractive indices.
Sensor Development for Chemical and Environmental Analytes
The development of chemosensors for the detection of various analytes is a critical area of research, and benzothiazole derivatives have shown significant promise. nih.govmdpi.com Their ability to exhibit changes in fluorescence or color upon binding with specific ions or molecules makes them excellent candidates for sensor development. nih.gov For instance, chemosensors based on the 2,1,3-benzothiadiazole (BTD) core have been developed for the detection of amines, which are important industrial chemicals with potential environmental and health impacts. mdpi.com
The design of these sensors often involves modifying the BTD core through reactions like Cu-catalyzed cross-coupling to introduce specific binding sites. mdpi.com The resulting sensors can be highly selective and sensitive. A biphenyl-based benzothiazole sensor, for example, demonstrated a ratiometric and enhanced fluorescence response to Zn2+ ions, while showing a turn-off response for Cu2+ and Ni2+ ions. nih.gov The detection limits for these ions were in the parts-per-million range, indicating high sensitivity. nih.gov The presence of an amino group on this compound provides a convenient handle for functionalization, suggesting its potential as a building block for new, highly specific chemical sensors.
Dye Chemistry and Pigment Development
Benzothiazole derivatives have a long history in dye chemistry. nih.gov The extended π-conjugated system of the benzothiazole ring is a chromophore that can be readily modified to tune the absorption and emission properties of the molecule. mdpi.com This tunability allows for the creation of a wide spectrum of colors. Dimethylbenzidine-based dyes, for example, have been utilized in printing textiles and as biological stains. nih.gov
More advanced applications include the development of dichroic dyes for dimming devices, where benzothiazole-based donor-acceptor-donor (D-A-D) systems are synthesized to create efficient fluorophores with tunable emission properties. researchgate.net Research in this area has shown that the absorption maxima of these dyes can be shifted by introducing different electron-donating groups. researchgate.net Given its aromatic amine structure, this compound could serve as a valuable precursor or intermediate in the synthesis of novel dyes and pigments with tailored optical properties for advanced applications.
Ligands in Asymmetric Catalysis
In the field of asymmetric catalysis, the design of chiral ligands is crucial for achieving high enantioselectivity. researchgate.netnih.gov While C2-symmetric ligands have been dominant, nonsymmetrical ligands have gained prominence and have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. researchgate.net The benzothiazole structure can be incorporated into ligands for catalytic applications. mdpi.com
Although there is no specific literature on the use of this compound as a ligand in asymmetric catalysis, its structure contains nitrogen and sulfur atoms that can coordinate with metal centers. The amine group offers a site for further modification to introduce chirality and tune the steric and electronic properties of the resulting ligand. The development of tailored chiral phosphoramidite (B1245037) ligands derived from 1,1'-binaphthol (BINOL) has demonstrated that fine-tuning the electronic properties of a ligand can significantly impact the enantioselectivity of a reaction. nih.gov This principle could be applied to develop novel chiral ligands based on the this compound framework.
Advanced Analytical Methodologies for 2,7 Dimethyl 1,3 Benzothiazol 6 Amine
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for the separation of 2,7-dimethyl-1,3-benzothiazol-6-amine from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that can be optimized for this purpose.
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
For the separation of benzothiazole (B30560) derivatives, reversed-phase HPLC is a common approach. A C18 column is often employed due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The buffer's pH can be adjusted to control the ionization state of the amine group, thereby influencing its retention time. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve better separation and peak shape, especially when analyzing samples containing compounds with a wide range of polarities.
Detection can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 280 nm |
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While some benzothiazoles are amenable to direct GC-MS analysis, the presence of the primary amine group in this compound may lead to poor peak shape and column adsorption. nih.gov To overcome these issues, derivatization of the amine group is often necessary.
Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or chloroformates. Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.
The GC-MS analysis would involve the separation of the derivatized compound on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) followed by detection using a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification.
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
The synthesis of derivatives of this compound could potentially introduce chiral centers into the molecule. The separation of the resulting enantiomers is crucial as they may exhibit different biological activities. Chiral separation can be achieved using specialized chromatographic techniques.
One approach is to use a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. nih.gov The separation mechanism is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector on the stationary phase.
Alternatively, chiral derivatization can be employed. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
Capillary electrophoresis (CE) with a chiral selector in the background electrolyte is another powerful technique for enantiomeric separations of benzothiazole derivatives. nih.gov
Electrochemical Sensing and Detection
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of this compound. These techniques are based on the measurement of the current or potential changes resulting from the electrochemical reaction of the analyte at an electrode surface.
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of a compound. For this compound, the aromatic amine group is electrochemically active and can be oxidized at a suitable potential. A cyclic voltammogram would provide information on the oxidation potential of the compound and the reversibility of the electrochemical reaction.
Square wave voltammetry (SWV) is a more sensitive technique than CV and is well-suited for quantitative analysis. By applying a square wave potential waveform, the background current is effectively subtracted, resulting in a higher signal-to-noise ratio and lower detection limits. The peak current in SWV is directly proportional to the concentration of the analyte. The electrochemical behavior of benzothiadiazole-based luminophores has been studied using cyclic voltammetry. nih.gov
To enhance the sensitivity and selectivity of the electrochemical detection of this compound, the working electrode can be modified. The design of a voltammetric sensor often involves the immobilization of a specific recognition element or a catalyst on the electrode surface.
For the detection of aromatic amines, various electrode modifications have been explored. These include the use of nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles to increase the electrode surface area and enhance the electron transfer rate. rsc.org Polymeric films can also be electrodeposited on the electrode surface to create a selective layer that can preconcentrate the analyte. nih.gov
The choice of the electrode material and the modification strategy depends on the specific analytical requirements, such as the desired detection limit and the complexity of the sample matrix. A well-designed voltammetric sensor can provide a simple and portable analytical tool for the on-site detection of this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Amylose |
| Cellulose |
| Formic acid |
| Helium |
| Methanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a rapid, cost-effective, and widely accessible approach for the quantification of various chemical compounds. While specific spectrophotometric assays developed exclusively for this compound are not extensively documented in publicly available literature, the analytical principles can be extrapolated from studies on analogous benzothiazole derivatives. These methods typically rely on the formation of a colored complex or the intrinsic ultraviolet-visible (UV-Vis) absorbance of the molecule, which is then measured to determine its concentration.
One common strategy involves the use of a chelating agent that reacts with the target analyte or a related ion to produce a complex with a distinct absorption maximum in the visible spectrum. For instance, a synthesized benzothiazole derivative, 2-(6-Bromo-2-benzothiazolylazo)-4-chloro phenol, has been utilized for the spectrophotometric determination of copper(II) ions. researchgate.net The method is based on the formation of a green-colored complex between the reagent and Cu(II) ions at a pH of 3.7. researchgate.net This complex exhibits a maximum absorbance at 636 nm, and the molar absorptivity, a measure of how strongly the complex absorbs light, was determined to be 0.38 x 10⁴ L·mol⁻¹·cm⁻¹. researchgate.net The method demonstrated linearity over a concentration range of 0.05-1.2 µg·mL⁻¹. researchgate.net Such approaches could potentially be adapted for this compound by identifying a suitable complexing agent.
Another avenue for spectrophotometric analysis is through derivatization to attach a chromophoric or fluorophoric tag to the molecule. For example, coumarin-based benzothiazole sulfonyl chlorides have been synthesized and studied for their spectral properties. researchgate.net These compounds exhibit absorption and emission maxima that are sensitive to the solvent environment. researchgate.net A representative derivative, Coumarin 6-SO₂Cl, and its aniline (B41778) derivative show excitation wavelengths around 470 nm and emission wavelengths near 520 nm. researchgate.net This principle of fluorescent labeling is particularly valuable for achieving low detection limits.
Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can also predict the UV-Vis absorption spectra of benzothiazole derivatives, providing insights into their electronic transitions and the wavelengths at which they are likely to absorb light. scirp.org These theoretical studies can guide the development of direct UV-Vis spectrophotometric methods for quantification. scirp.org
Below is a table summarizing the spectrophotometric data for related benzothiazole compounds, which could serve as a reference for developing a method for this compound.
| Compound/Complex | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg·mL⁻¹) | Reference |
| Cu(II) - (6-Br-BTACl) Complex | 636 | 0.38 x 10⁴ | 0.05 - 1.2 | researchgate.net |
| Coumarin 6-SO₂Cl Derivative | ~470 (Excitation) | Not Reported | Not Reported | researchgate.net |
This table presents data for analogous benzothiazole derivatives and complexes as a reference for potential analytical method development.
Sample Preparation and Matrix Effects in Analytical Studies
The accurate quantification of this compound in complex samples, such as environmental or biological matrices, necessitates efficient sample preparation to isolate the analyte and minimize interferences. The choice of sample preparation technique is critical for mitigating matrix effects, which are the alterations in the analytical signal of the analyte due to the co-eluting components of the sample matrix.
A significant challenge in the analysis of benzothiazole derivatives is their presence at trace levels in complex sample matrices. A novel and simplified sample preparation method known as double-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD) has been developed for the determination of benzotriazole (B28993) and benzothiazole derivatives in fish samples. nih.gov This technique streamlines the traditional matrix solid-phase dispersion (MSPD) by eliminating the need for a mortar and pestle and separate solid-phase extraction (SPE) columns. nih.gov The DVUA-MSPD method involves blending the sample with a solid sorbent and then extracting the analytes using a suitable solvent, aided by vortexing and ultrasonication to enhance extraction efficiency. nih.gov
The performance of this method was optimized and validated, demonstrating its effectiveness for the analysis of benzothiazole derivatives. The study reported satisfactory average recovery rates, which indicate the efficiency of the extraction process.
Research Findings on DVUA-MSPD for Benzothiazole Derivatives in Fish Samples
| Parameter | Value | Reference |
| Average Recovery | 70% to 93% | nih.gov |
| Relative Standard Deviation (RSD) | < 9% | nih.gov |
| Limits of Quantification (LOQ) | 0.15 - 2 ng·g⁻¹ (dry weight) | nih.gov |
This table summarizes the performance metrics of the DVUA-MSPD method for the analysis of benzothiazole derivatives in complex biological matrices.
Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. In chromatographic methods coupled with mass spectrometry, matrix effects are a primary concern. The DVUA-MSPD method was developed in conjunction with ultrahigh-performance liquid chromatography-high resolution mass spectrometry (UHPLC-QToF-MS), and the high recovery and low relative standard deviation suggest that this sample preparation technique is effective in reducing matrix interferences for benzothiazole compounds. nih.gov The successful application of this method for the rapid determination of benzothiazoles in fish at trace levels underscores its potential applicability for the analysis of this compound in similar complex matrices. nih.gov
Environmental Chemical Transformations and Distribution Excluding Toxicology
Photolytic Degradation Pathways
No specific studies on the photolytic degradation pathways of 2,7-Dimethyl-1,3-benzothiazol-6-amine were identified in the reviewed literature. While research exists on the photodegradation of the broader benzothiazole (B30560) class of compounds, these findings cannot be directly extrapolated to this specific dimethylated and aminated derivative.
Chemical Degradation Mechanisms in Aquatic and Terrestrial Systems
There is no available information concerning the chemical degradation mechanisms, such as hydrolysis or oxidation, of this compound in aquatic or terrestrial environments. The influence of the dimethyl and amine functional groups on its reactivity and persistence in these systems has not been documented.
Biotransformation Processes in Environmental Microorganisms
Specific data on the biotransformation of this compound by environmental microorganisms is not present in the current body of scientific literature. Studies on other benzothiazoles indicate that microbial degradation can occur, but the metabolic pathways for this specific compound are unknown.
Occurrence and Distribution in Environmental Compartments (Monitoring Studies)
Monitoring studies detailing the occurrence and distribution of this compound in environmental compartments such as water, soil, sediment, or air could not be located. Consequently, its presence and prevalence as an environmental contaminant are currently undocumented.
Formation of Transformation Products and Metabolites (Non-Toxicology)
In the absence of studies on its degradation and biotransformation, there is no information available regarding the formation of environmental transformation products or metabolites from this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,7-Dimethyl-1,3-benzothiazol-6-amine, and how can reaction conditions be standardized for reproducibility?
- Methodology : The compound is typically synthesized via cyclization of substituted aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine substitution . Key parameters include reaction time (16–24 hours), temperature (reflux conditions), and purification via recrystallization from ethanol. Standardization requires monitoring by TLC and optimizing stoichiometric ratios (e.g., 1:1.2 aniline:sodium thiocyanate) to improve yield (>80%) .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (XRD) using SHELXL refinement (via SHELX suite) provides precise bond lengths, angles, and torsion angles . For example, the benzothiazole core typically exhibits a planar geometry with C–S bond lengths of ~1.74 Å and C–N distances of ~1.32 Å, critical for validating synthetic intermediates .
Q. What analytical techniques are essential for characterizing purity and stability?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 209.08 for C₉H₁₂N₂S). Stability studies under varying pH (2–12) and thermal gravimetric analysis (TGA) up to 200°C assess degradation pathways. HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodology : Molecular docking (e.g., AutoDock Vina) against targets like topoisomerase II or MAO-B enzymes identifies binding affinities. For instance, benzothiazole derivatives show IC₅₀ values <10 μM in MAO-B inhibition due to hydrophobic interactions with FAD cofactors . Density functional theory (DFT) calculates HOMO-LUMO gaps (~4.5 eV) to correlate electronic properties with antimicrobial activity .
Q. What strategies resolve contradictions in reported solubility and bioavailability data?
- Methodology : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. For example, Form I (melting point 145°C) exhibits 2x higher aqueous solubility than Form II. Parallel artificial membrane permeability assays (PAMPA) quantify logP values (~2.3) to optimize lipophilicity for blood-brain barrier penetration .
Q. How can hydrogenation protocols improve derivatization of this compound for SAR studies?
- Methodology : Catalytic hydrogenation (10% Pd/C, 35 psi H₂) in ethanol/THF (3:1) reduces nitro or halogen substituents while preserving the benzothiazole core. Yields >90% are achieved for 6-bromo to 6-amine conversion, enabling structure-activity relationship (SAR) libraries .
Q. What experimental designs validate the role of methyl groups in modulating fluorescence properties?
- Methodology : Fluorescence spectroscopy (excitation 320 nm, emission 450 nm) quantifies quantum yields (Φ = 0.45–0.62) in solvents like DMSO. Methyl groups at positions 2 and 7 enhance rigidity, reducing non-radiative decay. Time-resolved fluorescence decay assays (τ = 5–8 ns) correlate substituent effects with photostability .
Key Notes
- Advanced questions emphasize mechanistic insights (e.g., docking, DFT) and troubleshooting (e.g., polymorph control, hydrogenation optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
